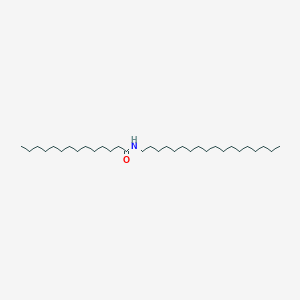
N-Octadecyltetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecyltetradecanamide (hypothetical structure: CH₃(CH₂)₁₇-NH-CO-(CH₂)₁₂CH₃) is a synthetic long-chain alkylamide. Such compounds are typically used as surfactants, lubricants, or polymer additives due to their hydrophobic and thermal stability properties .
Key inferred characteristics based on analogous compounds (e.g., Octadecanamide, CAS 124-26-5):
- Molecular Formula: Likely C₃₂H₆₅NO (hypothetical).
- Molecular Weight: ~467.9 g/mol (calculated).
- Physical Properties: Expected high melting point (>100°C) due to extended alkyl chains, similar to Octadecanamide (m.p. 109–112°C) .
- Applications: Potential roles in waxes, coatings, or plasticizers, akin to Octadecanamide derivatives like Adogen 42 or Kemamide S .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octadecyltetradecanamide can be synthesized through the reaction of octadecyltetradecanoic acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the fatty acid and amine are combined under high temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired amide product .
Chemical Reactions Analysis
Types of Reactions: N-Octadecyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides
Scientific Research Applications
N-Octadecyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics .
Mechanism of Action
The mechanism of action of N-Octadecyltetradecanamide involves its interaction with cell membranes and proteins. It can modulate the fluidity of cell membranes and interact with specific receptors, influencing various cellular pathways. The compound’s effects are mediated through its ability to integrate into lipid bilayers and affect membrane-associated processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-Octadecyltetradecanamide with structurally related alkylamides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound* | – | C₃₂H₆₅NO | ~467.9 | C₁₈ alkyl chain + C₁₄ amide backbone |
| Octadecanamide (Stearamide) | 124-26-5 | C₁₈H₃₇NO | 283.49 | C₁₈ primary amide |
| N-Octadecylformamide | 32585-06-1 | C₁₉H₃₉NO | 297.52 | C₁₈ alkyl chain + formamide group |
| N-Tetradecanamide | 638-58-4 | C₁₄H₂₉NO | 227.39 | C₁₄ primary amide |
*Hypothetical structure inferred from nomenclature.
Key Observations:
- Chain Length : this compound’s extended alkyl chain (C₁₈ + C₁₄) likely enhances hydrophobicity compared to shorter-chain analogs like N-Tetradecanamide .
- Branching vs. Linearity : Unlike branched analogs (e.g., Hexanamide derivatives in ), linear alkylamides exhibit higher crystallinity and thermal stability .
Physical and Chemical Properties
Available data from analogous compounds:
Research Findings:
- Thermal Behavior : Primary alkylamides like Octadecanamide show solid-solid transitions and fusion enthalpies proportional to chain length, as observed in DSC studies .
- Hydrophobicity : Longer alkyl chains (e.g., C₁₈ in Octadecanamide) reduce water solubility compared to shorter chains (e.g., C₁₄ in N-Tetradecanamide) .
Properties
CAS No. |
41521-18-0 |
|---|---|
Molecular Formula |
C32H65NO |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-octadecyltetradecanamide |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) |
InChI Key |
ZKNMQGPYNVQBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















